molecular formula C20H18N2O5 B15040480 N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B15040480
M. Wt: 366.4 g/mol
InChI Key: ZWIOAXOPDCKNQD-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
  • N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)pyrrole-2-carboxamide

Uniqueness

N-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, in particular, provides unique electronic characteristics that differentiate it from similar compounds with thiophene or pyrrole rings.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-[(3,5-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-16-10-13(11-17(12-16)26-2)19(23)21-14-5-7-15(8-6-14)22-20(24)18-4-3-9-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

ZWIOAXOPDCKNQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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